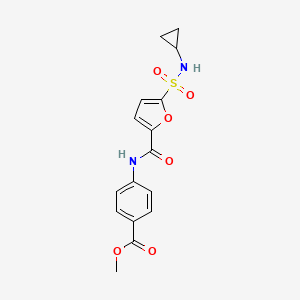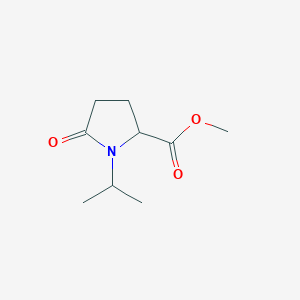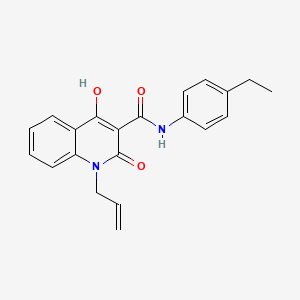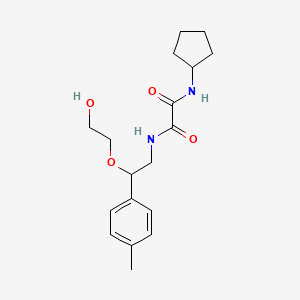![molecular formula C18H21NO4S B2922694 N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-91-6](/img/structure/B2922694.png)
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates pH homeostasis in cells.
Scientific Research Applications
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been widely used in scientific research to study the role of NHE in various physiological and pathological processes. For example, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used to investigate the role of NHE in cancer cell proliferation, migration, and invasion. N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been used to study the role of NHE in ischemia-reperfusion injury, heart failure, and hypertension. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been used to study the role of NHE in the regulation of intracellular pH in neurons and astrocytes.
Mechanism of Action
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine selectively inhibits the activity of NHE by binding to the extracellular domain of the protein. NHE is responsible for the exchange of one extracellular Na+ ion with one intracellular H+ ion, thus regulating intracellular pH. By inhibiting NHE, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can alter intracellular pH and disrupt cellular processes that depend on pH homeostasis.
Biochemical and Physiological Effects:
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a variety of biochemical and physiological effects. For example, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can induce apoptosis in cancer cells by disrupting pH homeostasis and activating pro-apoptotic pathways. N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can also reduce the severity of ischemia-reperfusion injury by inhibiting NHE-mediated Na+ influx and reducing intracellular Ca2+ overload. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can reduce blood pressure in hypertensive rats by inhibiting NHE-mediated Na+ reabsorption in the renal tubules.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for NHE, which allows for specific inhibition of this protein without affecting other ion transporters. Another advantage is its ability to penetrate cell membranes and inhibit intracellular NHE. However, one limitation of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is its potential toxicity, which can vary depending on the concentration and duration of exposure. In addition, N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can have off-target effects on other proteins and ion channels, which can complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research on N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its applications. One direction is the development of more potent and selective NHE inhibitors based on the structure of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Another direction is the investigation of the role of NHE in other physiological and pathological processes, such as inflammation, diabetes, and neurodegeneration. Additionally, the use of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other drugs or therapies may have synergistic effects and enhance therapeutic outcomes.
Synthesis Methods
The synthesis of N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-isopropylbenzylamine with p-toluenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)15-6-8-16(9-7-15)19(12-18(20)21)24(22,23)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFUHDUHZTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)






![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2922621.png)
![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)


![1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2922631.png)